N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide
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Overview
Description
N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer. The structure of this compound features a pyridine ring substituted with a methoxyaniline group and an acetamide moiety, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a β-ketoester, an aldehyde, and ammonia.
Introduction of the Methoxyaniline Group: The methoxyaniline group is introduced via a nucleophilic substitution reaction, where a methoxyaniline derivative reacts with a halogenated pyridine intermediate.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine or phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Evaluated for its anticancer properties, particularly against breast, lung, prostate, and breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets key enzymes and receptors involved in cancer cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{2-(4-Methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl}benzamide: Similar structure but with additional methoxy groups on the phenyl ring.
N-{4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl}-4-((4-methylpiperazin-1-yl)phenyl)pyridine: Contains a pyrimidine ring and a piperazine moiety.
Uniqueness
N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxyaniline group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
875147-84-5 |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[3-[5-(4-methoxyanilino)pyridin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(24)22-18-5-3-4-15(10-18)16-11-19(13-21-12-16)23-17-6-8-20(25-2)9-7-17/h3-13,23H,1-2H3,(H,22,24) |
InChI Key |
YVSDRVPLQWHGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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